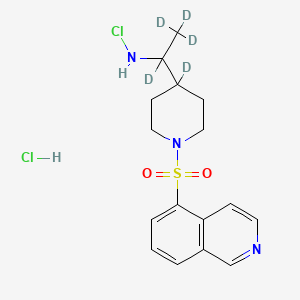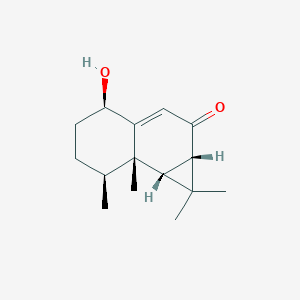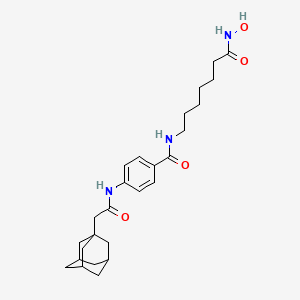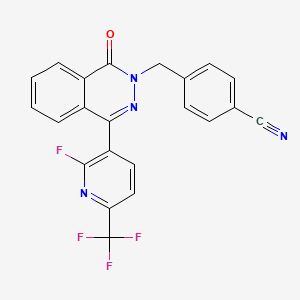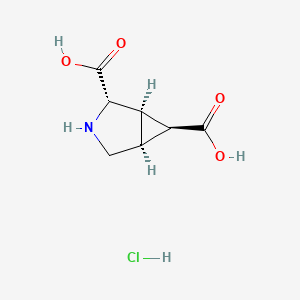
MPDC (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is primarily used in scientific research to study the mechanisms of glutamate transport and its implications in neurological functions and disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MPDC hydrochloride involves the reaction of methanopyrrolidine with dicarboxylic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of MPDC hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The production process is optimized for cost-effectiveness and efficiency, often involving automated systems for monitoring and controlling reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
MPDC hydrochloride undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, MPDC hydrochloride can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert MPDC hydrochloride into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: MPDC hydrochloride can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
MPDC hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the mechanisms of glutamate transport and its interactions with other molecules.
Biology: Investigating the role of glutamate transporters in cellular processes and neurological functions.
Medicine: Exploring potential therapeutic applications for neurological disorders involving glutamate dysregulation.
Industry: Developing new drugs and treatments targeting glutamate transporters.
Mécanisme D'action
MPDC hydrochloride exerts its effects by competitively inhibiting the sodium-dependent high-affinity glutamate transporter in forebrain synaptosomes . This inhibition prevents the reuptake of glutamate, leading to increased extracellular levels of this neurotransmitter. The molecular targets of MPDC hydrochloride include the glutamate transporter proteins, and the pathways involved are primarily related to neurotransmitter regulation and synaptic signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-trans-pyrrolidine-2,4-dicarboxylate (PDC): Another competitive inhibitor of glutamate transporters.
DL-threo-beta-benzyloxyaspartate (TBOA): A non-transportable inhibitor of glutamate transporters.
Dihydrokainate (DHK): A selective inhibitor of the glutamate transporter subtype EAAT2.
Uniqueness
MPDC hydrochloride is unique due to its high potency and specificity for the sodium-dependent high-affinity glutamate transporter. Unlike other inhibitors, MPDC hydrochloride has a conformationally constrained structure that enhances its binding affinity and inhibitory effects . This makes it a valuable tool for studying glutamate transport mechanisms and developing targeted therapies for neurological disorders.
Propriétés
Formule moléculaire |
C7H10ClNO4 |
|---|---|
Poids moléculaire |
207.61 g/mol |
Nom IUPAC |
(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO4.ClH/c9-6(10)4-2-1-8-5(3(2)4)7(11)12;/h2-5,8H,1H2,(H,9,10)(H,11,12);1H/t2-,3+,4-,5-;/m0./s1 |
Clé InChI |
UPAJSPALHYZSLT-JSCKKFHOSA-N |
SMILES isomérique |
C1[C@H]2[C@H]([C@H]2C(=O)O)[C@H](N1)C(=O)O.Cl |
SMILES canonique |
C1C2C(C2C(=O)O)C(N1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


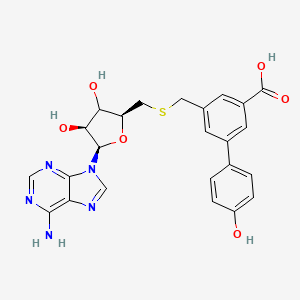
![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)




![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)


